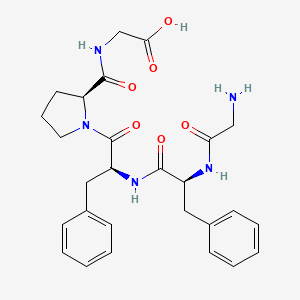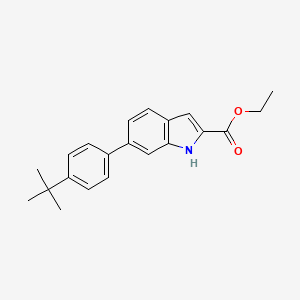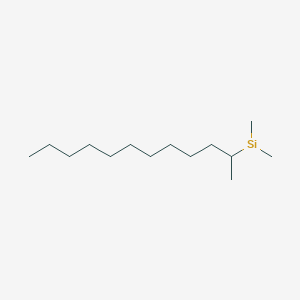![molecular formula C9H27NOSi2Sn B14228459 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine CAS No. 499242-95-4](/img/structure/B14228459.png)
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is a complex organosilicon compound that features both silicon and tin atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine typically involves the reaction of trimethylsilylamine with trimethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiNH2+(CH3)3SnCl→(CH3)3SiN[(CH3)3Sn]O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannic oxide.
Reduction: Reduction reactions can yield simpler organosilicon and organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and stannic oxide.
Reduction: Simpler organosilicon and organotin compounds.
Substitution: Various organosilicon and organotin derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon and organotin compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final product.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine involves its interaction with specific molecular targets. The silicon and tin atoms within the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include:
Bond Formation: The compound can form stable bonds with other molecules, leading to the formation of new compounds.
Catalysis: It can act as a catalyst in certain reactions, enhancing the reaction rate without being consumed in the process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound without the tin atom.
Trimethylstannyl chloride: An organotin compound without the silicon atom.
Hexamethyldisilazane: Another organosilicon compound with different functional groups.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is unique due to the presence of both silicon and tin atoms within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
Eigenschaften
CAS-Nummer |
499242-95-4 |
|---|---|
Molekularformel |
C9H27NOSi2Sn |
Molekulargewicht |
340.20 g/mol |
IUPAC-Name |
[dimethyl-[trimethylsilyl(trimethylstannyloxy)amino]silyl]methane |
InChI |
InChI=1S/C6H18NOSi2.3CH3.Sn/c1-9(2,3)7(8)10(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
BETRROCNEAIHCA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(O[Sn](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
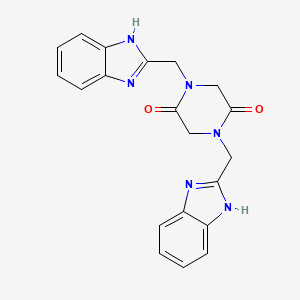
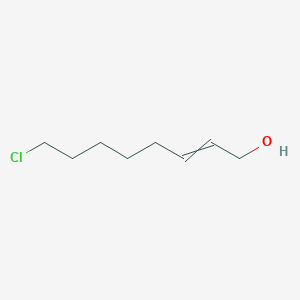
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
